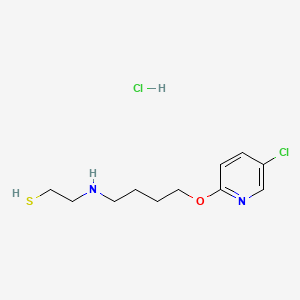
amino(triethyl)arsanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino(triethyl)arsanium chloride is an organoarsenic compound that features a central arsenic atom bonded to three ethyl groups and one amino group, with a chloride ion as a counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amino(triethyl)arsanium chloride can be synthesized through several methods. One common approach involves the reaction of triethylarsine with an amine in the presence of a chlorinating agent. For example, triethylarsine can react with ammonia and hydrogen chloride to form amino(triethyl)arsanium chloride. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of amino(triethyl)arsanium chloride may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the toxicity of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Amino(triethyl)arsanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The amino group can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic derivatives.
Wissenschaftliche Forschungsanwendungen
Amino(triethyl)arsanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: The compound can be used in studies of arsenic metabolism and toxicity.
Medicine: Research into arsenic-based drugs for cancer treatment often involves compounds like amino(triethyl)arsanium chloride.
Industry: It may be used in the production of semiconductors and other electronic materials due to its unique properties.
Wirkmechanismus
The mechanism by which amino(triethyl)arsanium chloride exerts its effects involves interactions with biological molecules. The arsenic atom can form covalent bonds with sulfur-containing amino acids in proteins, disrupting their function. This can lead to cell death, which is why arsenic compounds are studied for their potential use in cancer therapy. The molecular targets include enzymes and other proteins critical for cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylarsine: Lacks the amino group and chloride ion, making it less reactive in certain contexts.
Amino(trimethyl)arsanium chloride: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and properties.
Arsenic trioxide: A simpler arsenic compound used in medicine, particularly in the treatment of acute promyelocytic leukemia.
Uniqueness
Amino(triethyl)arsanium chloride is unique due to the presence of both the amino group and the ethyl groups, which confer specific reactivity and potential applications not shared by simpler arsenic compounds. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
37100-70-2 |
|---|---|
Molekularformel |
C6H17AsClN |
Molekulargewicht |
213.58 g/mol |
IUPAC-Name |
amino(triethyl)arsanium;chloride |
InChI |
InChI=1S/C6H17AsN.ClH/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DVQCIWPXKMXGNK-UHFFFAOYSA-M |
Kanonische SMILES |
CC[As+](CC)(CC)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)








propanedioate](/img/structure/B14673634.png)



